molecular formula C17H17NO3 B2605499 N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine CAS No. 791600-96-9

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine

Cat. No. B2605499
CAS RN: 791600-96-9
M. Wt: 283.327
InChI Key: NNCCMYWFHRZVAS-UHFFFAOYSA-N
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Description

“N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine” is a chemical compound with the molecular formula C17H17NO3 . It has a molecular weight of 283.32 . This compound is used for research purposes .

Scientific Research Applications

Organic Single Crystal Analysis

The mechanical properties of prop-2-en-1-one-based compounds have been studied using molecular dimension simulations. Researchers have calculated elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio for these compounds. Additionally, s-wave and p-wave velocities, as well as the static dielectric tensor, were determined. The correlation between molecular structure and mechanical properties provides valuable insights for single crystal analysis .

Material Simulation and Prediction

Prop-2-en-1-one derivatives, including our compound of interest, have been investigated using computational tools like GULP. By predicting elastic constants and mechanical properties, researchers gain insights into the behavior of these materials. Such simulations contribute to material design and optimization .

Nonlinear Optical and Magnetic Properties

Certain prop-2-en-1-one-based compounds, such as 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole , serve as effective precursors for preparing coordination compounds with nonlinear optical and magnetic properties. These materials find applications in photonics, sensors, and data storage .

Mechanism of Action

The mechanism of action of “N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine” is not clear from the available information. It’s worth noting that the mechanism of action of a compound depends on its intended use, which in this case is for research .

properties

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-9-19-15-6-4-3-5-13(15)11-18-14-7-8-16-17(10-14)21-12-20-16/h2-8,10,18H,1,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCCMYWFHRZVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine

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